6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a dibenzoazepine core with a fluorophenyl substituent. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Scientific Research Applications
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step reactions. One common method includes the intramolecular cyclization of N,N-dibenzylamine derivatives, which can be achieved through palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of supported palladium catalysts in flow reactors allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C in the presence of hydrogen gas (H2) or NaBH4 in methanol.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced azepine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with neurotransmitter receptors, contributing to its potential antidepressant properties .
Comparison with Similar Compounds
6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other similar compounds, such as:
Dibenzazepine: Shares the core structure but lacks the fluorophenyl substituent.
Imidazo[1,5-a]azepine: Contains an imidazole ring fused to the azepine core.
Pyridazinone Derivatives: Similar heterocyclic compounds with different nitrogen positioning and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
6-(4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWJSRVILDMLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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